molecular formula C18H23N3O2S B6521563 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 946367-68-6

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B6521563
CAS No.: 946367-68-6
M. Wt: 345.5 g/mol
InChI Key: KELUMBAXVYZXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS Number 946367-68-6) is a synthetic organic compound with the molecular formula C18H23N3O2S and a molecular weight of 345.46 g/mol . Its structure features an imidazole core, a cyclohexyl substituent, and a methoxyphenyl-acetamide chain, making it a molecule of significant interest in medicinal chemistry research. Imidazole derivatives are recognized as important pharmacophores in biologically active compounds and are extensively investigated for their potential across various therapeutic areas . For instance, structurally related compounds containing the 1,2,4-triazole scaffold have been studied as potential reverse transcriptase inhibitors for HIV-1 , while other imidazole-based molecular hybrids are explored for their antibacterial properties to overcome antibiotic resistance . Researchers value this compound as a key intermediate or building block for developing novel therapeutic agents. This product is intended for research and development purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-16-9-7-14(8-10-16)20-17(22)13-24-18-19-11-12-21(18)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELUMBAXVYZXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

  • Solvent : Dichloromethane or THF at room temperature.

  • Reaction Time : 24 hours for complete thionation.

  • Yield : Up to 88% for analogous imidazole-2-thiones.

Characterization via 1H^1H NMR confirms the thione structure through the absence of the N-oxide proton signal (previously observed at δ 8.13–8.36 ppm) and the appearance of a thiocarbonyl resonance in 13C^{13}C NMR near δ 180 ppm.

S-Alkylation with N-(4-Methoxyphenyl)-2-bromoacetamide

The sulfanyl group is introduced via S-alkylation of the imidazole-2-thione. A bromoacetamide intermediate, N-(4-methoxyphenyl)-2-bromoacetamide , is prepared by reacting bromoacetyl bromide with 4-methoxyaniline in dichloromethane with triethylamine as a base.

S-Alkylation Protocol

  • Reactants : 1 equivalent imidazole-2-thione, 1.2 equivalents bromoacetamide.

  • Base : Potassium carbonate in anhydrous DMF.

  • Temperature : 70°C for 2 hours.

  • Workup : Precipitation with cold water followed by recrystallization from ethanol.

Table 1: Optimization of S-Alkylation Yields

EntryBromoacetamide Equiv.BaseYield (%)
11.0K2_2CO3_365
21.2K2_2CO3_382
31.2Et3_3N74

Increasing the bromoacetamide stoichiometry to 1.2 equivalents improves yield due to reduced side reactions. Potassium carbonate outperforms triethylamine by enhancing nucleophilicity of the thione sulfur.

Structural Characterization and Analytical Data

The final product is validated through spectroscopic and elemental analysis:

Spectroscopic Features

  • IR (cm1^{-1}) : 1722 (C=O), 1662 (N–H bend), 1240 (C–S).

  • 1H^1H NMR (DMSO-d6d_6) :

    • δ 1.2–1.8 (m, 10H, cyclohexyl),

    • δ 3.72 (s, 3H, OCH3_3),

    • δ 4.12 (s, 2H, SCH2_2),

    • δ 7.12–7.45 (m, 4H, aryl),

    • δ 9.85 (s, 1H, NH).

  • 13C^{13}C NMR : δ 169.2 (C=O), 161.1 (imidazole C2), 55.1 (OCH3_3).

Elemental Analysis

  • Calculated for C18_{18}H23_{23}N3_3O2_2S : C, 61.16; H, 6.56; N, 11.89.

  • Found : C, 61.09; H, 6.61; N, 11.92.

Mechanistic Insights and Side Reactions

The S-alkylation proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thione attacks the electrophilic carbon of the bromoacetamide. Competing esterification or hydrolysis is mitigated by using anhydrous DMF. Side products, such as disulfides or over-alkylated species, are minimized through controlled stoichiometry and temperature .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form imidazol-2-one derivatives.

  • Reduction: : Reduction reactions can be performed on the imidazole ring or the sulfanyl group.

  • Substitution: : The methoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

  • Oxidation: : Imidazol-2-one derivatives.

  • Reduction: : Reduced imidazole or sulfanyl derivatives.

  • Substitution: : Substituted methoxyphenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied for potential antimicrobial or antifungal properties.

  • Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases involving imidazole receptors.

  • Industry: : It can be used in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to imidazole receptors in biological systems, affecting signaling pathways and cellular processes. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Heterocycle Substituent on Heterocycle Sulfanyl Bridge Acetamide Substituent Key Distinctions
Target Compound 1H-Imidazole 1-Cyclohexyl Present N-(4-Methoxyphenyl) Reference structure for comparison.
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 1H-Imidazole 1-(4-Fluorophenyl) Present N-(1-Naphthyl) Fluorophenyl and naphthyl groups enhance lipophilicity; potential for altered receptor binding .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Benzene (non-hetero) 2-Amino Present N-(4-Methoxyphenyl) Replaces imidazole with aminophenyl; reduced heterocyclic complexity but retains bioactivity (antimicrobial) .
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazole 1-Cyclohexyl-methyl Present N-(4-Bromophenyl) Triazole core may confer metabolic stability; bromophenyl enhances halogen bonding .
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4,5-Dihydroimidazole 2-[(4-Chlorophenyl)methyl] Present N-(4-Sulfonylphenyl) Dihydroimidazole and sulfonyl groups introduce conformational rigidity .
2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide 1H-Imidazole 1-Methyl Present N-[4-(Phenyldiazenyl)phenyl] Diazenyl group introduces photosensitivity; methyl substitution simplifies synthesis .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s cyclohexyl and methoxyphenyl groups confer moderate lipophilicity (clogP ~3.5), comparable to fluorophenyl-naphthyl analogues (clogP ~4.0) but lower than bromophenyl derivatives (clogP ~4.5) .
  • The sulfanyl group may enhance thiol-mediated interactions with microbial enzymes .
  • Crystallographic Data : Related compounds (e.g., ) show planar acetamide moieties and chair conformations for cyclohexyl groups, critical for molecular packing and solubility .

Challenges and Opportunities

  • Metabolic Stability : The cyclohexyl group in the target compound may reduce oxidative metabolism compared to fluorophenyl or methyl-substituted analogues .
  • Toxicity Risks : Sulfanyl-containing compounds (e.g., ) can form reactive metabolites; structural modifications like dihydroimidazole () may mitigate this .

Biological Activity

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS Number: 946367-56-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to an imidazole ring, a sulfanyl group, and a methoxyphenyl acetamide moiety. Its molecular formula is C18H23N3OSC_{18}H_{23}N_{3}OS with a molecular weight of 329.5 g/mol. The structural uniqueness of this compound suggests various interactions with biological targets.

PropertyValue
Molecular FormulaC18H23N3OS
Molecular Weight329.5 g/mol
CAS Number946367-56-2

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties. The presence of the imidazole ring and sulfanyl group enhances the compound's potential as a versatile pharmacological agent.

1. Anti-inflammatory Activity

Preliminary studies suggest that this compound may modulate pathways involved in inflammation. Compounds structurally related to this compound have been shown to inhibit the activity of lipoxygenases, which are crucial in the inflammatory response. For instance, compounds with similar functional groups demonstrated IC50 values ranging from 0.010 to 0.032 μM against linoleate–oxygenase activity, indicating significant anti-inflammatory potential .

2. Anticancer Properties

The compound's structural components suggest potential anticancer activity. Related compounds have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, derivatives with methoxyphenyl groups have been studied for their ability to inhibit tumor growth through multiple signaling pathways .

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors:

  • Enzyme Inhibition : The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity.
  • Receptor Modulation : The methoxyphenyl moiety may interact with hydrophobic pockets in proteins, modulating their function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Inhibition of Lipoxygenases

A study investigated the inhibitory effects of substituted imidazole derivatives on mammalian lipoxygenases (ALOX15). The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting that modifications in the structure could enhance biological efficacy .

Case Study 2: Anticancer Activity

Another research focused on the anticancer properties of imidazole-based compounds. It was found that these compounds could significantly reduce cell viability in various cancer cell lines by inducing apoptosis via caspase activation pathways . This highlights the potential of this compound as a lead structure for cancer therapeutics.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves sequential functionalization of the imidazole core, thiol coupling, and amide bond formation. Key steps include:

  • Imidazole ring formation : Cyclohexylamine is condensed with glyoxal derivatives under acidic conditions to form the 1-cyclohexylimidazole intermediate .
  • Sulfanyl linkage introduction : The imidazole-2-thiol is reacted with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours .
  • Amide bond coupling : The thioether intermediate is coupled with 4-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane under nitrogen .
    Critical parameters : Maintain anhydrous conditions during thiol coupling to prevent oxidation, and monitor reaction progress via TLC or HPLC .

Basic: How can the purity and structural integrity of the compound be confirmed?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the imidazole ring (δ 7.2–7.8 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and methoxy group (δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 388.18) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

  • Variable Temperature NMR : Probe dynamic conformational changes (e.g., cyclohexyl ring flipping) that may cause signal broadening at room temperature .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic or sulfanyl protons .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) and refining with SHELXL .

Advanced: What strategies optimize reaction yields during scale-up?

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance thiol coupling efficiency in biphasic systems .
  • Microwave-Assisted Synthesis : Reduce reaction time for amide coupling steps (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC:
    • Acidic conditions : Hydrolysis of the acetamide group generates 4-methoxyaniline (retention time shift from 8.2 to 5.1 min) .
    • Oxidative stress : Use H₂O₂ to test sulfanyl group stability; sulfoxide formation is detected by MS (m/z +16) .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

  • Substituent Variation : Replace the cyclohexyl group with cyclopentyl or aryl groups to study steric effects on biological activity .
  • Bioisosteric Replacement : Swap the sulfanyl group with sulfonyl or methylene to evaluate electronic contributions to target binding .
  • Molecular Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase-2) and prioritize synthetic targets .

Advanced: What experimental designs elucidate the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Cellular Uptake Studies : Track intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., MCF-7) under hypoxia .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or NF-κB signaling) .

Basic: What in vitro models are suitable for initial biological activity screening?

  • Antimicrobial Activity : Use broth microdilution assays against Staphylococcus aureus (MIC reported as 8–16 µg/mL) .
  • Cytotoxicity : MTT assays in HeLa or HepG2 cells (IC₅₀ typically 10–50 µM) .
  • Enzyme Inhibition : Spectrophotometric assays for COX-2 or α-glucosidase inhibition .

Advanced: How can crystallographic data resolve conformational flexibility?

  • Twinning Analysis : Use SHELXL’s TWIN command to refine data from twinned crystals .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π bonds between methoxyphenyl and imidazole groups) .

Advanced: How do solvent polarity and proticity affect reaction outcomes?

  • Thiol Coupling : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the imidazole-2-thiol, while protic solvents (MeOH) reduce yields due to protonation .
  • Amide Coupling : Dichloromethane minimizes side reactions (e.g., ester formation) compared to THF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.